2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido
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Overview
Description
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido is a complex organic compound that features a combination of aromatic and heterocyclic structures
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes and receptors.
Medicine
Medicinal applications might include the development of new pharmaceuticals. The compound’s potential to interact with various biological pathways makes it a promising lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl phenyl precursor, followed by the introduction of the hydroxy and sulfonamido groups. Key steps include:
Electrophilic Aromatic Substitution: Introduction of the furan ring to the phenyl group.
Hydroxylation: Addition of a hydroxy group to the ethane backbone.
Sulfonamidation: Incorporation of the sulfonamido group using sulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group.
Reduction: Reduction reactions can target the imidazole ring, potentially altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido
- 2-[4-(furan-2-yl)phenyl]-2-hydroxy-1H-imidazol-4-yl]ethane-1-sulfonamido
Uniqueness
Compared to similar compounds, 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido features a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both furan and imidazole rings, along with the sulfonamido group, provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)19-21-18(12-22(19)3)27(24,25)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-26-17/h4-10,12-13,16,20,23H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKSPDBVMQACAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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